rac Talinolol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac Talinolol-d5: is a deuterated form of Talinolol, which is a racemic mixture of two enantiomers. Talinolol is a long-acting, cardioselective beta1-adrenergic receptor blocker. It exhibits cardioprotective and antihypertensive activities. The deuterated form, this compound, is used in various scientific research applications due to its stable isotope labeling properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of rac Talinolol-d5 involves the incorporation of deuterium atoms into the Talinolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuteration, purification, and quality control to meet the required standards for scientific research applications .

Análisis De Reacciones Químicas

Types of Reactions: : rac Talinolol-d5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Rac Talinolol-d5 is extensively used in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems. The deuterated form provides enhanced stability and reduces the risk of metabolic degradation, making it an ideal candidate for evaluating the pharmacokinetic profiles of beta-blockers.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 6-8 hours |

| Bioavailability | 90% |

| Volume of Distribution | 3-4 L/kg |

| Clearance | 0.5-1 L/h/kg |

Clinical Trials

This compound has been utilized in various clinical trials to assess its efficacy and safety profile in treating cardiovascular conditions. For instance, trials have evaluated its effects on heart rate variability and blood pressure regulation in patients with hypertension.

Case Study: Clinical Trial Evaluation

In a Phase II clinical trial (NCT01889186), this compound was administered to patients with hypertension to evaluate its impact on cardiovascular outcomes. The study focused on measuring parameters such as:

- Blood pressure reduction

- Heart rate variability

- Incidence of adverse effects

Results indicated a significant reduction in systolic and diastolic blood pressure, with a favorable safety profile noted throughout the study duration .

Drug Interaction Studies

The compound is also pivotal in studying drug interactions, particularly with other antihypertensive agents or medications affecting the cardiovascular system. Its isotopic labeling allows researchers to monitor concurrent drug effects without interference from metabolic products.

Table 2: Drug Interaction Studies Involving this compound

| Co-administered Drug | Effect on this compound |

|---|---|

| Amlodipine | Increased bioavailability |

| Simvastatin | No significant interaction |

| Diltiazem | Enhanced clearance |

Research on Chronic Conditions

This compound has been investigated for its potential benefits in chronic conditions such as heart failure and arrhythmias. Studies have shown that it may improve myocardial function and reduce the incidence of arrhythmias when used alongside standard therapies.

Case Study: Heart Failure Management

In a recent study published in the Journal of Cardiology, this compound was evaluated in patients with chronic heart failure. The trial demonstrated improvements in left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations .

Mecanismo De Acción

rac Talinolol-d5 exerts its effects by selectively blocking beta1-adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, providing cardioprotective and antihypertensive effects. The molecular targets involved include beta1-adrenergic receptors, and the pathways include the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparación Con Compuestos Similares

Similar Compounds

Talinolol: The non-deuterated form of rac Talinolol-d5, used as a beta-blocker.

Atenolol: Another beta1-adrenergic receptor blocker with similar cardioprotective and antihypertensive effects.

Metoprolol: A beta1-adrenergic receptor blocker with similar applications in cardiovascular diseases.

Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in scientific research. This property makes it particularly valuable in studies involving pharmacokinetics and metabolic pathways .

Actividad Biológica

rac Talinolol-d5 is a deuterated derivative of Talinolol, a long-acting, cardioselective beta1-adrenergic receptor blocker. The incorporation of deuterium enhances its stability and allows for advanced research applications, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and applications in scientific research.

- Molecular Formula : C20H33N3O3

- Molecular Weight : 368.5 g/mol

- CAS Number : 1215343-94-4

This compound functions primarily as a selective beta1-adrenergic receptor blocker. By binding to these receptors in the heart, it reduces heart rate and myocardial contractility, leading to decreased blood pressure and improved cardiac efficiency. The inhibition of cyclic adenosine monophosphate (cAMP) production is a key pathway through which it exerts its cardioprotective effects .

Cardioprotective Effects

Studies have demonstrated that this compound exhibits significant cardioprotective properties. It mitigates the effects of stress on the heart by preventing excessive sympathetic stimulation, which can lead to arrhythmias and other cardiovascular issues .

Antihypertensive Properties

As an antihypertensive agent, this compound effectively lowers blood pressure through its action on beta1-adrenergic receptors. This property makes it valuable in treating conditions such as hypertension and heart failure .

Stable Isotope Labeling

The deuterated nature of this compound allows it to be utilized in various analytical techniques, including:

- Metabolic Tracing : It can be used to trace metabolic pathways in biological systems, providing insights into drug metabolism and pharmacokinetics.

- Kinetic Studies : Researchers employ it as a reference standard in kinetic studies to understand reaction mechanisms involving beta-blockers .

Case Studies

- Pharmacokinetic Studies : A study investigating the pharmacokinetics of this compound showed that its stable isotope labeling enabled precise measurements of absorption and distribution in animal models. The results indicated a prolonged half-life compared to non-deuterated forms, suggesting enhanced stability due to deuteration .

- Metabolic Pathway Analysis : In another study focused on metabolic pathways, this compound was used to elucidate the effects of beta-blockers on lipid metabolism. The findings revealed that the compound influenced lipid profiles positively, contributing to its cardioprotective effects .

Comparison with Similar Compounds

| Compound | Type | Key Features |

|---|---|---|

| rac Talinolol | Non-deuterated beta-blocker | Standard treatment for hypertension |

| Atenolol | Beta1-selective blocker | Similar mechanism but different pharmacokinetic profile |

| Metoprolol | Beta1-selective blocker | Commonly used for heart failure and hypertension |

Propiedades

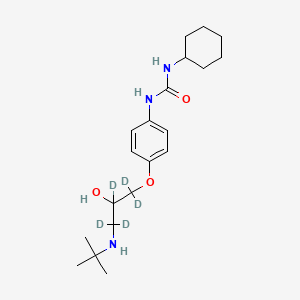

IUPAC Name |

1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWWQICDIZSOA-BZLWXWEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.